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Compound of Interest

Compound Name: 3-Formylcrotyl acetate

Cat. No.: B077990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of (E)-3-
Formylcrotyl acetate, a key intermediate in various synthetic pathways, including the

industrial synthesis of Vitamin A. We present a detailed analysis of its spectroscopic data

obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and

compare it with its geometric isomer, (Z)-4-acetoxy-2-methyl-2-butenal, to highlight the power

of these techniques in unequivocal structure elucidation.

Spectroscopic Data Summary
The structural integrity of a synthesized compound is paramount in research and development.

Here, we provide a clear and concise summary of the key spectroscopic data for (E)-3-
Formylcrotyl acetate and its (Z)-isomer.
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Spectroscopic Data (E)-3-Formylcrotyl acetate
(Z)-4-acetoxy-2-methyl-2-

butenal

¹H NMR (CDCl₃, ppm)

9.42 (d, J=7.8 Hz, 1H), 6.38

(tq, J=7.8, 1.2 Hz, 1H), 4.81 (d,

J=7.0 Hz, 2H), 2.10 (s, 3H),

1.80 (s, 3H)

Data not fully available in

searched results

¹³C NMR (CDCl₃, ppm)
194.5, 170.8, 156.2, 137.6,

61.2, 20.9, 9.4

Data not fully available in

searched results

IR (ATR, cm⁻¹)

~2950 (C-H str), ~2850, ~2750

(Aldehyde C-H str), ~1740

(C=O, ester str), ~1690 (C=O,

aldehyde str), ~1650 (C=C str),

~1220 (C-O str)

Data not fully available in

searched results

Structural Elucidation Workflow
The following diagram illustrates the logical workflow for validating the structure of 3-
Formylcrotyl acetate using spectroscopic methods.
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Workflow for Spectroscopic Validation of 3-Formylcrotyl Acetate
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Caption: Workflow for the synthesis, purification, and spectroscopic validation of 3-
Formylcrotyl acetate.

Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific validity. The

following sections outline the methods for the synthesis and spectroscopic analysis of (E)-3-
Formylcrotyl acetate.
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Synthesis of (E)-3-Formylcrotyl Acetate
A common method for the synthesis of (E)-3-Formylcrotyl acetate is through the acetoxylation

of isoprene followed by oxidation. A new process involves the addition reaction of isoprene with

hypochloric acid, esterification with acetic anhydride, and subsequent oxidation.[1]

Materials:

Isoprene

Hypochloric acid

Acetic anhydride

Dimethyl sulfoxide (DMSO)

Catalyst (e.g., TEMPO)

Solvents (e.g., Dichloromethane)

Sodium carbonate solution

Sodium sulfate

Procedure:

Addition Reaction: The addition of isoprene with hypochloric acid is conducted at 0-5°C for 5-

6 hours.

Esterification and Rearrangement: The resulting alcohol is esterified with acetic anhydride.

This is followed by an allyl rearrangement to yield 1-acetoxy-4-chloro-3-methyl-2-butene.

Oxidation: The chlorinated ester is then oxidized using DMSO in the presence of a TEMPO

catalyst to yield (E)-3-Formylcrotyl acetate.

Work-up and Purification: The reaction mixture is cooled and washed with a sodium

carbonate solution. The organic layer is extracted with dichloromethane, dried over sodium
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sulfate, and the solvent is removed under reduced pressure. The crude product can be

further purified by distillation.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the purified liquid (E)-3-Formylcrotyl acetate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500

MHz).

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) can be performed to aid in the complete

assignment of proton and carbon signals by revealing proton-proton and proton-carbon

correlations, respectively.

IR Spectroscopy
Sample Preparation and Data Acquisition (ATR-FTIR):

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

Record a background spectrum of the clean, empty ATR crystal.

Place a small drop of the liquid (E)-3-Formylcrotyl acetate directly onto the center of the

ATR crystal.
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Acquire the IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).

After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g.,

isopropanol or acetone) and a soft, lint-free cloth.

Comparison with (Z)-4-acetoxy-2-methyl-2-butenal
The primary distinguishing features between the (E) and (Z) isomers of 3-Formylcrotyl
acetate are expected to be observed in their NMR spectra, particularly in the coupling

constants between the vinylic protons and the spatial proximity of substituents, which can be

probed by Nuclear Overhauser Effect (NOE) experiments. While detailed experimental data for

the (Z)-isomer is not as readily available, the distinct stereochemistry would lead to different

chemical shifts and coupling constants for the protons and carbons around the double bond. In

the IR spectrum, the fundamental vibrational frequencies for the functional groups are expected

to be similar, but subtle shifts in the C=C and C-H bending regions may be present due to the

different steric environments.

This guide provides a foundational framework for the spectroscopic validation of 3-
Formylcrotyl acetate. For researchers engaged in its synthesis and application, a thorough

understanding and application of these analytical techniques are indispensable for ensuring the

quality and reliability of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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